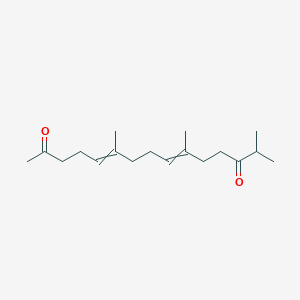
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione is a chemical compound with the molecular formula C18H30O2 It is a terpenoid, a class of naturally occurring organic chemicals derived from five-carbon isoprene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione involves several steps. One method starts with 10,10-Ethylenedioxy-2,6-dimethyl-2,6E-undecadiene, which undergoes selective epoxidation with m-chloroperbenzoic acid. The resultant epoxide is then cleaved with lithium diisopropylamide under a nitrogen atmosphere. This intermediate product undergoes a series of reactions, including mercuric acetate-catalyzed transetherification, Claisen rearrangement, and Grignard reaction, followed by oxidation and deketalization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, provided the reaction conditions are carefully controlled to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and Corey’s reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various catalysts and reagents can facilitate substitution reactions, including Grignard reagents and organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit electron transport in isolated rat liver mitochondria, indicating its potential impact on cellular respiration and energy production .
Comparación Con Compuestos Similares
Similar Compounds
5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-:
6,10,14-Trimethylpentadeca-3,5-diene-2-one: Another related compound with slight variations in its molecular structure and reactivity.
Uniqueness
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. Its synthesis and reactivity make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
66067-36-5 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
6,10,14-trimethylpentadeca-5,9-diene-2,13-dione |
InChI |
InChI=1S/C18H30O2/c1-14(2)18(20)13-12-16(4)9-6-8-15(3)10-7-11-17(5)19/h9-10,14H,6-8,11-13H2,1-5H3 |
Clave InChI |
PSKPVVULUXBPSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CCC(=CCCC(=CCCC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
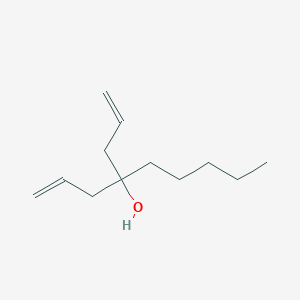
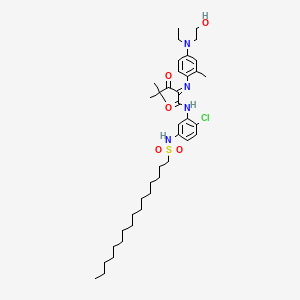
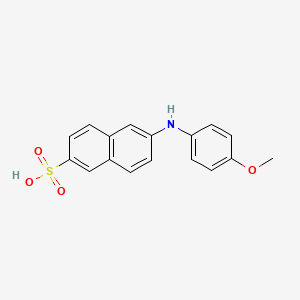
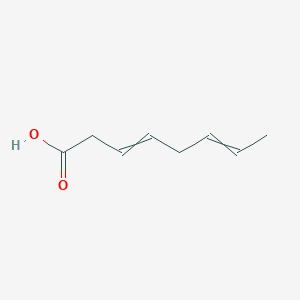
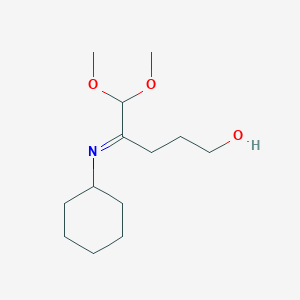
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
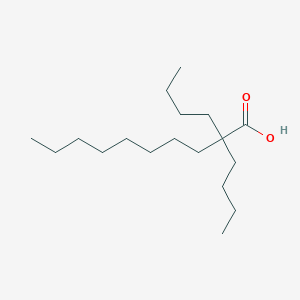
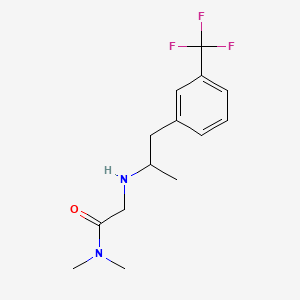
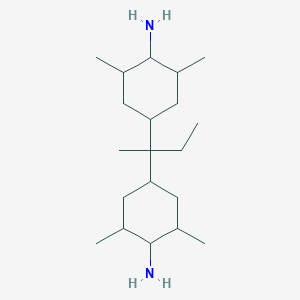
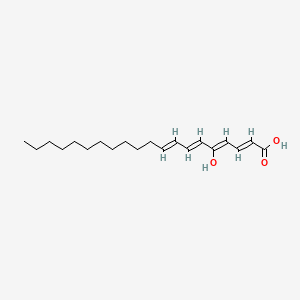
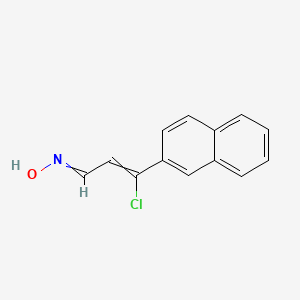
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)

